p-Sulfamylacetanilide-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

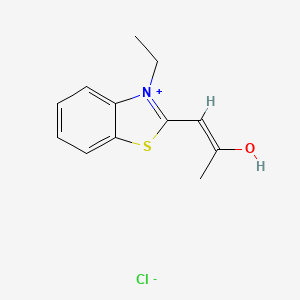

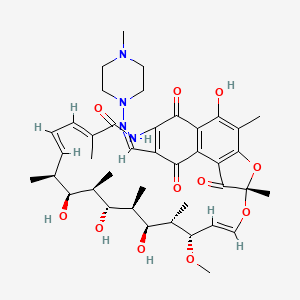

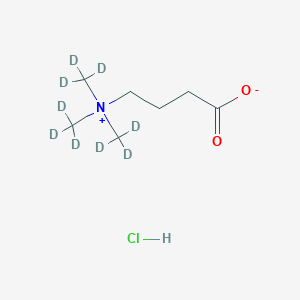

p-Sulfamylacetanilide-d4 is a chemically modified derivative of sulfamylacetanilide, designed for specific scientific applications, including studies on drug metabolism and environmental stability. This derivative is isotopically labeled, indicated by the "d4," referring to the inclusion of four deuterium atoms, which are heavy isotopes of hydrogen. This modification makes it a valuable tool in mass spectrometry and NMR spectroscopy for tracing the compound's presence and transformation in complex biological or environmental matrices.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves several steps, including condensation, cyclization, and sometimes palladium-catalyzed reactions to introduce various functional groups or isotopic labels. For example, a related compound was synthesized through condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by FTIR, 1HNMR, and UV-Visible spectroscopy, supported by computational studies like Density Functional Theory (DFT) (Elangovan et al., 2021).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including p-Sulfamylacetanilide-d4, can be determined through X-ray crystallography, NMR spectroscopy, and other spectroscopic methods. These analyses reveal the compound's precise geometry, bonding environment, and electronic structure, essential for understanding its chemical behavior and reactivity (Durgun et al., 2016).

科学的研究の応用

1. Environmental Impact and Toxicity Studies

Per- and polyfluoroalkyl substances (PFAS), such as p-Sulfamylacetanilide-d4 derivatives, are important due to their widespread use in various industrial and consumer applications. Studies have focused on understanding their environmental persistence, bioaccumulation, and potential toxicity. For instance, Andersen et al. (2008) discussed the toxicokinetics and modes of action of PFAS, emphasizing their global distribution, environmental persistence, and presence in humans and wildlife (Andersen et al., 2008). Similarly, Domingo and Nadal (2019) reviewed the human exposure to PFAS through drinking water, highlighting the significant contribution of these compounds to human exposure (Domingo & Nadal, 2019).

2. Effects on Aquatic and Wildlife Systems

Research has also been conducted on the impact of PFAS on aquatic systems and wildlife. For example, Wang et al. (2021) explored the presence of PFAS in marine mammals, indicating a risk of reproductive injury due to these substances (Wang et al., 2021). Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides in indoor and outdoor air, highlighting their occurrence and potential human exposure (Shoeib et al., 2005).

3. Ecotoxicology and Risk Assessment

Ankley et al. (2020) discussed the ecological risks of PFAS, summarizing current knowledge and suggesting approaches for future risk assessments, emphasizing the need for more comprehensive monitoring programs (Ankley et al., 2020).

4. Microbial Degradation and Environmental Fate

Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, providing insights into environmental fate and effects of these precursors, and their links to PFSAs and PFCAs (Liu & Avendaño, 2013).

Safety And Hazards

特性

IUPAC Name |

N,2,2,2-tetradeuterio-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i1D3/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFBDHYTMYVGJ-GUEYOVJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Sulfamylacetanilide-d4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)